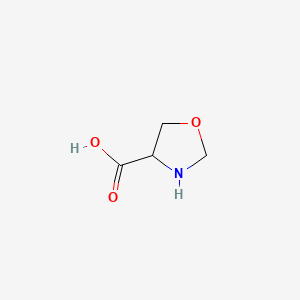

1,3-oxazolidine-4-carboxylic Acid

概要

説明

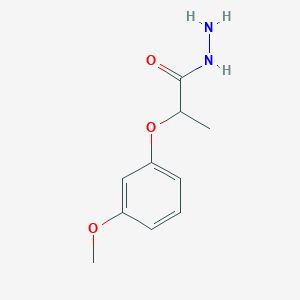

1,3-Oxazolidine-4-carboxylic acid is a derivative of oxazolidine . Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O. The O atom and NH groups are not mutually bonded . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen .

Synthesis Analysis

Oxazolidines are traditionally prepared by condensation of 2-amino alcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines . Oxazolidines are prone to hydrolysis, the reverse of their syntheses .Molecular Structure Analysis

The molecular formula of 1,3-oxazolidine-4-carboxylic acid is C4H7NO3 . Its average mass is 117.103 Da and its monoisotopic mass is 117.042595 Da .Chemical Reactions Analysis

Oxazolidines are traditionally prepared by condensation of 2-amino alcohols with aldehydes and ketones . Oxazolidines are prone to hydrolysis, the reverse of their syntheses . Oxazolidines are used as moisture scavengers in polyurethane and other systems .科学的研究の応用

1. Pseudopeptide Foldamers

1,3-oxazolidine-4-carboxylic acid, a conformationally restricted building block, is instrumental in constructing pseudopeptide foldamers. These foldamers, synthesized up to the pentamer level, exhibit poly(L-Pro)n II-like helical conformation, stabilized by intramolecular hydrogen bonds. Their potential applications span various fields due to their robust, acylurethane-based ternary foldameric structure, which can be functionalized for diverse purposes (Tomasini et al., 2003).

2. Synthetic Organic Chemistry and Medicinal Chemistry

The 1,3-oxazolidin-2-one nucleus, closely related to 1,3-oxazolidine-4-carboxylic acid, is prevalent in synthetic organic chemistry and medicinal chemistry. This five-member ring is a popular framework for synthesizing various compounds, including its application as protective groups for 1,2-aminoalcohols and in asymmetric synthesis (Zappia et al., 2007).

3. Chiral Reagents in Analytical Chemistry

New chiral 1,3-oxazolidine-2-thiones have been developed for analytical separation and optical resolution of racemic carboxylic acids and amino acids. These chiral oxazolidines, including derivatives like (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione, are highly effective in separating racemic mixtures, showcasing their importance in analytical chemistry (Nagao et al., 1985).

4. Synthesis of Biologically Important Compounds

The oxazolidine-2,4-dione motif, part of the broader family of 1,3-oxazolidine compounds, is frequently found in biologically important compounds. A novel approach to synthesize various oxazolidine-2,4-diones using atmospheric carbon dioxide offers a transition-metal-free method, highlighting its significance in eco-friendly synthetic routes (Zhang et al., 2015).

5.

5. Chiral Auxiliaries in Asymmetric Synthesis

1,3-Oxazolidines, derived from enantiomerically pure β-amino alcohols, are used as chiral inductors for stereoselective transformations. N-Boc-1,3-oxazolidines, in particular, play a critical role in asymmetric synthesis by influencing the stereoselectivity of adjacent prostereogenic bonds. Their synthesis and application demonstrate the importance of these oxazolidines in achieving desired stereochemical outcomes in chemical reactions (Agami & Couty, 2004).

6. Creation of Novel Labelling Reagents

Oxazolidines, particularly those with oxazolidin-2-one structures, have been used to create novel spin labeling reagents. These reagents, equipped with electrophilic groups, have potential applications in various areas, including in studies of molecular motion and structure (Harjani et al., 2004).

7. Mannich Reactions in Organic Synthesis

Mannich reactions, which involve the interaction of oxazolidines with acidic reagents under aprotic conditions, have been explored for the synthesis of Mannich bases. These reactions highlight the versatility of 1,3-oxazolidines in organic synthesis, especially in the generation of compounds with potential pharmaceutical applications (Fairhurst et al., 1989).

8. Parallel Synthesis in Combinatorial Chemistry

1,3-Oxazolidines serve as a versatile scaffold in the parallel synthesis of chemical libraries. Their structural and stereochemical integrity, combined with their potential for high-throughput screening, makes them valuable in the field of combinatorial chemistry and drug discovery (Tremblay et al., 2000).

Safety And Hazards

将来の方向性

Oxazoline, the unsaturated analogue of oxazolidine, has gained much recognition in synthetic organic chemistry due to its wide spectrum of biological activities . Many oxazoline-based ring structures are noticeable for their biological activities . As a result, plentiful investigations ensued on oxazoline synthesis and are still continuing . This suggests potential future directions for research and development involving 1,3-oxazolidine-4-carboxylic acid and its derivatives.

特性

IUPAC Name |

1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZIPCXDWCWTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398816 | |

| Record name | 1,3-oxazolidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-oxazolidine-4-carboxylic Acid | |

CAS RN |

306274-78-2 | |

| Record name | 1,3-oxazolidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tosyl-6-azabicyclo[3.1.0]hexane](/img/structure/B1598583.png)

![2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid](/img/structure/B1598587.png)

![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)

![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)